

physical and chemical properties of 5-Amino-2-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-chlorobenzotrifluoride

Cat. No.: B120176

[Get Quote](#)

An In-depth Technical Guide to 5-Amino-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chlorobenzotrifluoride is a substituted aniline that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique properties, such as increased metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Amino-2-chlorobenzotrifluoride**, along with experimental protocols and its application in the synthesis of the multi-kinase inhibitor, Sorafenib.

Core Physical and Chemical Properties

5-Amino-2-chlorobenzotrifluoride is a crystalline powder or low melting solid, with its color ranging from white to pink or light orange.^{[1][2]} A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	320-51-4	[2]
Molecular Formula	C ₇ H ₅ ClF ₃ N	[2]
Molecular Weight	195.57 g/mol	[2]
Appearance	White to pink to light orange crystalline powder or low melting solid	[1] [2]
Melting Point	34-38 °C	[2]
Boiling Point	132 °C at 27 Torr	
Purity (by GC)	≥98.5%	[2]

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	4-chloro-3- (trifluoromethyl)aniline	[2]
Synonyms	4-Amino-1-chloro-2- (trifluoromethyl)benzene, 4- Chloro-3- (trifluoromethyl)aniline, 4- Chloro- α,α,α -trifluoro- m - toluidine	[3]
InChI Key	ASPDJZINBYYZRU- UHFFFAOYSA-N	[2]
SMILES	Nc1ccc(Cl)c(c1)C(F)(F)F	[2]

Synthesis and Purification

General Synthesis Protocol

The synthesis of **5-Amino-2-chlorobenzotrifluoride** can be achieved through a multi-step process, typically involving the nitration of a substituted benzotrifluoride followed by reduction of the nitro group. A general conceptual protocol, adapted from the synthesis of a related isomer, is described below.[4]

Step 1: Nitration of 2-Chlorobenzotrifluoride

In a suitable reaction vessel, 2-chlorobenzotrifluoride is slowly added to a mixture of fuming nitric acid and concentrated sulfuric acid, while maintaining a controlled temperature. The reaction mixture is stirred for several hours to ensure complete nitration. After the reaction is complete, the mixture is carefully poured onto ice, and the crude nitro product is separated.

Step 2: Reduction of 2-Chloro-5-nitrobenzotrifluoride

The crude 2-chloro-5-nitrobenzotrifluoride is dissolved in an appropriate solvent, such as ethanol. A catalyst, for example, palladium on carbon (Pd/C) or a modified Raney nickel, is added to the solution.[4] The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen donor, until the reduction of the nitro group to an amino group is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

Upon completion of the reduction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude **5-Amino-2-chlorobenzotrifluoride**.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product with high purity. A general recrystallization protocol is as follows:[1][5]

- **Dissolution:** The crude **5-Amino-2-chlorobenzotrifluoride** is dissolved in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.[1]
- **Decolorization (Optional):** If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is subsequently removed by hot filtration.[1]

- Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal yield.[1][5]
- Isolation and Drying: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent. The crystals are then dried under vacuum to remove any residual solvent.[5]

Spectral Analysis

While specific spectral data with detailed peak assignments for **5-Amino-2-chlorobenzotrifluoride** are not readily available in the public domain, typical analytical methods for its characterization include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Supplier specifications indicate that the infrared spectrum of their product conforms to the expected structure.[2]

General Experimental Protocols for Spectral Analysis

Infrared (IR) Spectroscopy:

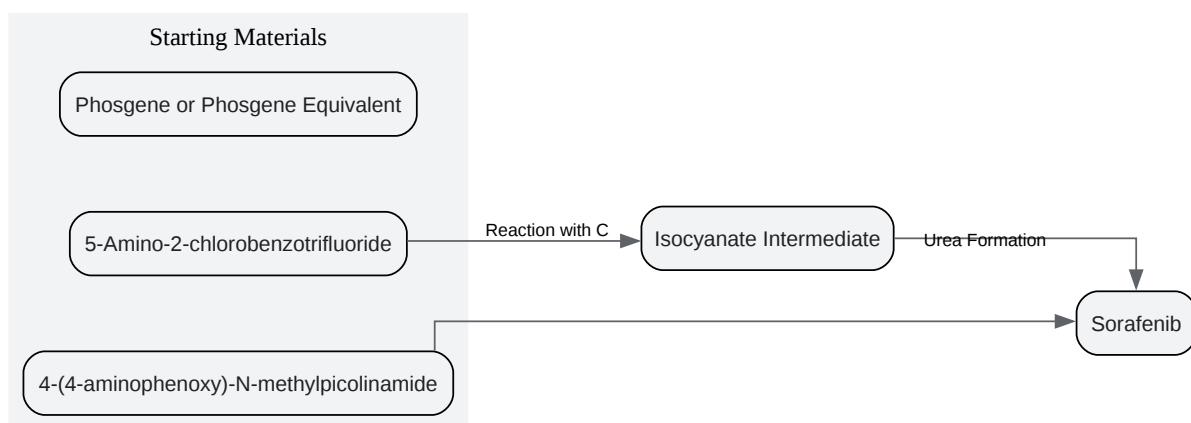
A small amount of the purified solid is analyzed using an FT-IR spectrometer, typically employing the KBr pellet or ATR (Attenuated Total Reflectance) method. The resulting spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C-F stretching of the trifluoromethyl group, and C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and analyzed in an NMR spectrometer.

- ^1H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the protons on the benzene ring, and a broad signal corresponding to the amine protons. The chemical shifts and coupling patterns would be consistent with the substitution pattern of the molecule.

- ^{13}C NMR: The spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring and the carbon of the trifluoromethyl group (which may appear as a quartet due to coupling with fluorine).


Mass Spectrometry (MS):

The sample is introduced into a mass spectrometer, and the resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (195.57 g/mol). The fragmentation pattern would provide further structural information.

Application in Drug Development: Synthesis of Sorafenib

5-Amino-2-chlorobenzotrifluoride is a key starting material in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.^[6] The synthesis involves the formation of a urea linkage between **5-Amino-2-chlorobenzotrifluoride** and another intermediate.

Logical Relationship Diagram: Synthesis of Sorafenib

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of Sorafenib from **5-Amino-2-chlorobenzotrifluoride**.

Conceptual Experimental Workflow: Synthesis of Sorafenib

The synthesis of Sorafenib from **5-Amino-2-chlorobenzotrifluoride** generally follows these steps:

- Formation of the Isocyanate: **5-Amino-2-chlorobenzotrifluoride** is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to form the corresponding isocyanate intermediate.
- Urea Formation: The isocyanate intermediate is then reacted with 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable solvent. This reaction forms the urea linkage that is characteristic of Sorafenib.
- Purification: The crude Sorafenib is then purified using techniques such as recrystallization or column chromatography to yield the final active pharmaceutical ingredient (API).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of Sorafenib.

Safety and Handling

5-Amino-2-chlorobenzotrifluoride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area. It is toxic if swallowed, in contact with skin, or if inhaled.^[3] Personal protective equipment, including gloves, safety goggles, and a lab

coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Amino-2-chlorobenzotrifluoride is a fundamentally important intermediate for the pharmaceutical and agrochemical industries. Its unique chemical structure, particularly the presence of the trifluoromethyl group, makes it an invaluable building block for the synthesis of complex molecules with desirable biological activities. A thorough understanding of its physical and chemical properties, as well as its synthetic applications, is essential for researchers and professionals working in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [103371000](http://103371000.thermofisher.com) [thermofisher.com]
- 3. [5-Amino-2-chlorobenzotrifluoride](http://5-Amino-2-chlorobenzotrifluoride.tcichemicals.com) | 320-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 5. [LabXchange](http://LabXchange.org) [labxchange.org]
- 6. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [physical and chemical properties of 5-Amino-2-chlorobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120176#physical-and-chemical-properties-of-5-amino-2-chlorobenzotrifluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com